molecular formula C6H11N3O2S B13165648 N-(propan-2-yl)-1H-imidazole-4-sulfonamide

N-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B13165648
M. Wt: 189.24 g/mol
InChI Key: JHRVPROUIHDBTB-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a sulfonamide group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves the reaction of an imidazole derivative with a sulfonamide precursor. One common method is the reaction of 1H-imidazole-4-sulfonyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(propan-2-yl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. This compound may inhibit enzymes involved in folate synthesis, similar to other sulfonamide drugs, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)-1H-imidazole-4-carboxamide
  • N-(propan-2-yl)-1H-imidazole-4-thiol
  • N-(propan-2-yl)-1H-imidazole-4-phosphate

Uniqueness

N-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfonamide group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

(E)-5-Fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide is a synthetic compound belonging to the isoquinoline class, characterized by its unique structural features, including a fluorine atom and a hydroxyl group. Isoquinolines are known for their diverse pharmacological profiles, which include activities against various diseases. This article explores the biological activity of (E)-5-Fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 E 5 Fluoro N hydroxy 8 methylisoquinoline 1 carboximidamide\text{ E 5 Fluoro N hydroxy 8 methylisoquinoline 1 carboximidamide}

This structure includes:

  • Fluorine Atom : Enhances metabolic stability and influences the compound's lipophilicity.
  • Hydroxyl Group : Potentially increases solubility and bioavailability.
  • Isoquinoline Core : Associated with various biological activities.

Biological Activity Spectrum

Research indicates that compounds similar to (E)-5-Fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide exhibit a range of biological activities, which can be summarized in the following table:

Compound Biological Activity Mechanism of Action
(E)-5-Fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamideAnticancer, Anti-inflammatoryInhibition of MAPK/NF-κB pathways
5-Methylisoquinolin-1-oneAntimicrobialDisruption of bacterial cell wall synthesis
6-FluoroisoquinolineAnticancerInduction of apoptosis in cancer cells
7-HydroxyisoquinolineNeuroprotectiveModulation of neuroinflammatory responses

1. Anti-inflammatory Activity

Studies have shown that isoquinoline derivatives can inhibit pro-inflammatory mediators such as IL-6 and TNF-α. For instance, (E)-5-Fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide demonstrated significant inhibition of LPS-induced inflammation in BV2 microglial cells through the MAPK/NF-κB signaling pathway. The IC50 values for this compound were found to be in the range of 20–40 µM for IL-6 and TNF-α suppression .

2. Anticancer Properties

The compound has shown promise in anticancer applications. Its structural features allow it to interact effectively with cellular targets involved in cancer progression. In vitro studies indicated that it could induce apoptosis in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study 1: Anti-inflammatory Effects

In a study involving BV2 microglial cells treated with LPS, (E)-5-Fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide was co-administered at varying concentrations. The results indicated a dose-dependent reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent in neurodegenerative diseases.

Case Study 2: Anticancer Activity

A series of experiments were conducted on breast cancer cell lines to assess the cytotoxic effects of (E)-5-Fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide. The compound exhibited significant cytotoxicity comparable to established chemotherapeutics like cisplatin, suggesting its potential as a novel anticancer agent.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

N-propan-2-yl-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5(2)9-12(10,11)6-3-7-4-8-6/h3-5,9H,1-2H3,(H,7,8)

InChI Key

JHRVPROUIHDBTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CN=CN1

Origin of Product

United States

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